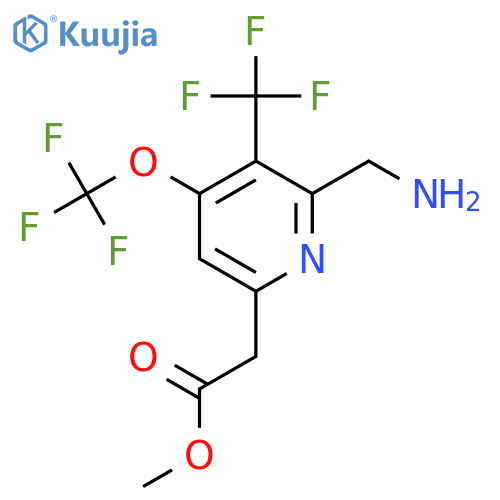

Cas no 1806168-76-2 (Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate)

1806168-76-2 structure

商品名:Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate

CAS番号:1806168-76-2

MF:C11H10F6N2O3

メガワット:332.199123859406

CID:4844885

Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate

-

- インチ: 1S/C11H10F6N2O3/c1-21-8(20)3-5-2-7(22-11(15,16)17)9(10(12,13)14)6(4-18)19-5/h2H,3-4,18H2,1H3

- InChIKey: SGVBXOCBNPRWNP-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C=C(CC(=O)OC)N=C1CN)OC(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 11

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 387

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 74.4

Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029080103-1g |

Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate |

1806168-76-2 | 97% | 1g |

$1,579.40 | 2022-03-31 |

Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

1806168-76-2 (Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate) 関連製品

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 307-59-5(perfluorododecane)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬